2-Chloro-4-nitrophenyl-beta-D-cellobioside
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Overview
Description
2-Chloro-4-nitrophenyl-beta-D-cellobioside is a synthetic compound with the molecular formula C({18})H({24})ClNO(_{13}) and a molecular weight of 497.84 g/mol . This compound is primarily used as a chromogenic substrate for the enzymatic activity of cellulases, which are enzymes that break down cellulose into simpler sugars . The compound is particularly useful in biofuels research, where it helps measure cellulase activity to optimize ethanol production .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose, a key component of the cell walls in green plants .
Mode of Action
This compound acts as a chromogenic substrate for cellulase . When cellulase interacts with this compound, it catalyzes the hydrolysis of the glycosidic bonds, leading to the release of 2-chloro-4-nitrophenol .
Biochemical Pathways
The action of this compound is involved in the cellulose degradation pathway . The hydrolysis of this compound by cellulase is a part of the larger process of cellulose breakdown, which is crucial in biofuels research for measuring cellulase activity for optimum ethanol production .
Result of Action
The hydrolysis of this compound by cellulase results in the formation of 2-chloro-4-nitrophenol . This reaction can be monitored due to the chromogenic properties of the compound, making it useful for the kinetic characterization of cellulases .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitrophenyl-beta-D-cellobioside plays a significant role in biochemical reactions, particularly in the detection and characterization of cellulase activity . It interacts with enzymes such as exoglucanase, endoglucanase, and β-glucosidase, which hydrolyze this compound to form p-nitrophenol .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for cellulase activity . By serving as a substrate for cellulase, it influences cell function by participating in the breakdown of cellulose, a key component of the cell wall in many organisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with cellulase enzymes . When this compound is hydrolyzed by these enzymes, it forms p-nitrophenol . This reaction can be used to measure the activity of cellulase enzymes, providing a valuable tool for studying these enzymes and their roles in various biological processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for cellulase activity . As a substrate, it is consumed over time in reactions catalyzed by cellulase enzymes . The rate of this consumption can be used to measure the activity of these enzymes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of cellulose . It interacts with cellulase enzymes, which catalyze the hydrolysis of this compound to form p-nitrophenol .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its solubility in water and DMSO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside typically involves the glycosylation of 2-chloro-4-nitrophenol with cellobiose. This reaction is often catalyzed by an acid or a base under controlled conditions to ensure the selective formation of the beta-glycosidic bond . The reaction conditions usually include:
Temperature: Moderate temperatures (20-50°C) to prevent decomposition of reactants.
Solvent: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst: Acidic catalysts such as trifluoroacetic acid or basic catalysts like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:
Reactant Purity: High-purity reactants to ensure product quality.
Reaction Monitoring: Continuous monitoring of reaction parameters like temperature, pH, and reactant concentrations.
Purification: Post-reaction purification using techniques like crystallization or chromatography to achieve high purity (>95%) of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl-beta-D-cellobioside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cellulases, leading to the formation of 2-chloro-4-nitrophenol and cellobiose.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cellulases at pH 5-7 and temperatures around 37°C.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst at room temperature.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents at elevated temperatures (50-80°C).
Major Products
Hydrolysis: 2-Chloro-4-nitrophenol and cellobiose.
Reduction: 2-Chloro-4-aminophenyl-beta-D-cellobioside.
Substitution: Corresponding substituted phenyl-beta-D-cellobiosides.
Scientific Research Applications
2-Chloro-4-nitrophenyl-beta-D-cellobioside has diverse applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity and kinetics of cellulases.
Biology: Helps in understanding the degradation of cellulose in various biological systems.
Medicine: Potential use in developing diagnostic assays for diseases involving cellulase activity.
Industry: Critical in biofuels research for optimizing the enzymatic breakdown of cellulose to produce ethanol.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-beta-D-cellobioside: Lacks the chloro substituent, making it less specific for certain enzymatic assays.
2-Chloro-4-nitrophenyl-beta-D-lactoside: Similar structure but with a lactose moiety instead of cellobiose, used for lactosidase activity assays.
Uniqueness
2-Chloro-4-nitrophenyl-beta-D-cellobioside is unique due to its dual substituents (chloro and nitro groups), which enhance its specificity and sensitivity in detecting cellulase activity. This makes it particularly valuable in applications requiring precise measurement of enzyme kinetics and activity .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-KFRZSCGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?
A1: this compound serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []
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